molecular formula C25H31Cl3N2O B609658 NSC305787 (hydrochloride) CAS No. 53868-26-1

NSC305787 (hydrochloride)

Cat. No. B609658
CAS RN: 53868-26-1
M. Wt: 481.87
InChI Key: JQALIVSYOXLOBE-UHFFFAOYSA-N
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Description

NSC305787 hydrochloride is an inhibitor of ezrin with a Kd of 5.85 μM . It inhibits the phosphorylation of ezrin caused by PKCΙ with an IC50 of 8.3 μM . It has been identified as a pharmacological EZR inhibitor with favorable pharmacokinetics and antineoplastic activity .


Synthesis Analysis

NSC305787 was identified as a pharmacological EZR inhibitor with favorable pharmacokinetics and antineoplastic activity . It has been used in studies investigating its impact on survival outcomes and its associations with molecular and biological characteristics in The Cancer Genome Atlas pancreatic adenocarcinoma cohort .


Molecular Structure Analysis

The molecular formula of NSC305787 (hydrochloride) is C25H31Cl3N2O . It has a molecular weight of 481.89 . The chemical structure can be found in the referenced material .


Chemical Reactions Analysis

NSC305787 hydrochloride is an inhibitor of ezrin and has been shown to inhibit the phosphorylation of ezrin caused by PKCΙ . It binds to PKCΙ with a Kd value of 172.4 μM .


Physical And Chemical Properties Analysis

The molecular formula of NSC305787 (hydrochloride) is C25H31Cl3N2O and it has a molecular weight of 481.89 . It should be stored at 4°C, sealed, and away from moisture .

Scientific Research Applications

Application in Ezrin-Targeted Cancer Therapy

NSC305787 (hydrochloride) has been identified as a potent small molecule inhibitor that directly binds to ezrin, a protein that connects the actin cytoskeleton to the extracellular matrix. Ezrin plays a significant role in cancer metastasis, particularly in osteosarcoma. NSC305787 has demonstrated efficacy in inhibiting ezrin function, including blocking ezrin phosphorylation, disrupting ezrin-actin interaction, and consequently reducing the motility of osteosarcoma cells. Notably, NSC305787 was effective in inhibiting lung metastasis in mouse models following the injection of osteosarcoma cells. This discovery suggests the potential for NSC305787 as a novel targeted therapy for preventing tumor metastasis in cancers associated with high ezrin expression (Bulut et al., 2012).

Safety And Hazards

The safety data sheet for NSC305787 (hydrochloride) should be referred to for detailed safety and hazard information .

Future Directions

NSC305787 has been identified as a pharmacological EZR inhibitor with antineoplastic activity . Future research could focus on further exploring the impact of EZR expression on survival outcomes and its associations with molecular and biological characteristics in various cancer cohorts . Additionally, the potential antineoplastic effects of NSC305787 in other cancer cell lines could be assessed .

properties

IUPAC Name

[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30Cl2N2O.ClH/c26-17-8-18-19(24(30)21-3-1-2-4-28-21)10-22(29-23(18)20(27)9-17)25-11-14-5-15(12-25)7-16(6-14)13-25;/h8-10,14-16,21,24,28,30H,1-7,11-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQALIVSYOXLOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C45CC6CC(C4)CC(C6)C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NSC305787 (hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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